5-methyl-N-(pyridin-3-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
5-methyl-N-(pyridin-3-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a thiazol-2-yl group and at position 4 with a carboxamide moiety bearing a pyridin-3-yl substituent. This structure combines electron-rich aromatic systems (thiazole, pyridine) with a triazole scaffold, which is known for its metabolic stability and hydrogen-bonding capabilities. Such compounds are often explored for their biological activities, particularly in oncology and antimicrobial research .
Properties
IUPAC Name |
5-methyl-N-pyridin-3-yl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-10(11(19)15-9-3-2-4-13-7-9)16-17-18(8)12-14-5-6-20-12/h2-7H,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGPNMQDRVBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(pyridin-3-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often require a copper(I) catalyst and an inert atmosphere to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) and alkyl halides.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and thiazole rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets can provide insights into new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may offer binding affinity to specific receptors or enzymes, making it a candidate for further development into pharmaceuticals.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-methyl-N-(pyridin-3-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where structural variations in the aryl group (position 1) and the carboxamide substituent (position 4) significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The pyridin-3-yl group in the target compound may enhance solubility and receptor binding due to its nitrogen lone pair, compared to halogenated aryl groups (e.g., 4-chlorophenyl in ).
Amino Group at Position 5: Compounds with a 5-amino substitution (e.g., ) exhibit pronounced antiproliferative activity, suggesting this group enhances interactions with kinase targets. The absence of this group in the target compound may shift its mechanism of action or potency.
Anticancer Selectivity :
- The 4-chlorophenyl and 2,5-dichlorophenyl derivatives () show specificity for renal and CNS cancers, whereas the target compound’s thiazole-pyridine combination may target different pathways, such as tyrosine kinase inhibition.
Physicochemical Properties: The target compound’s molecular weight (~301.3 g/mol) is lower than most analogues, aligning with Lipinski’s rule for drug-likeness.
Biological Activity
The compound 5-methyl-N-(pyridin-3-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. The structural features of this compound suggest potential applications in therapeutic areas including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its ability to interact with various biological targets due to its nitrogen-rich structure.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the compound's activity was evaluated against Staphylococcus aureus and Pseudomonas aeruginosa , with promising results suggesting a potential role as an antibacterial agent .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antiparasitic Activity
In the context of antiparasitic activity, compounds with a similar structural motif have been shown to possess trypanocidal properties against Trypanosoma cruzi , the causative agent of Chagas disease. The triazole scaffold enhances efficacy through mechanisms that may involve interference with cellular processes in the parasite .
Case Study 1: Trypanocidal Activity
A recent study evaluated the activity of various triazole derivatives against T. cruzi. The results indicated that compounds structurally related to this compound exhibited IC50 values ranging from 0.21 µM to 6.20 µM against different life stages of the parasite . This suggests significant potential for further development in treating Chagas disease.
Case Study 2: Anticancer Potential
Triazoles have also been investigated for their anticancer properties. A review highlighted that certain triazole derivatives induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways . The compound's ability to inhibit topoisomerase II further supports its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural modifications. Research suggests that substituents on the triazole ring and adjacent aromatic systems can significantly impact potency and selectivity against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
